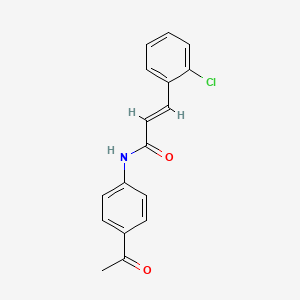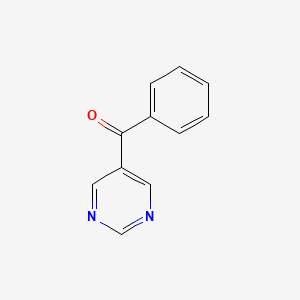
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CDMPA, is a chemical compound that has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of a variety of cellular processes, including the transport of proteins and the maintenance of the cytoskeleton. By inhibiting HDAC6, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and migration of cancer cells. In addition, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can be useful in studying the role of HDAC6 in cellular processes. However, one limitation of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of new drugs based on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of HDAC6 in cellular processes, and the potential therapeutic applications of HDAC6 inhibition. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 3,4-dimethoxybenzaldehyde and pyridine-2-carboxylic acid. These two compounds are then used to synthesize the intermediate 3,4-dimethoxyphenyl(pyridin-2-ylmethyl)amine. The final step involves the coupling of this intermediate with 2-chloroacetyl chloride to produce 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Propriétés
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-6-13(9-15(14)22-2)19(16(20)10-17)11-12-5-3-4-8-18-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKIHVXTZRAXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416826 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2745859.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)


![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)
